

# The Chemical Landscape of NS1619: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NS163

Cat. No.: B15617256

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An In-depth Examination of the BK Channel Opener for Drug Development Professionals

NS1619 is a synthetic small molecule that has garnered significant attention within the scientific community for its role as a potent activator of large-conductance  $\text{Ca}^{2+}$ -activated potassium (BK) channels. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of NS1619, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

NS1619, with the IUPAC name 1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one, is a benzimidazolone derivative. Its chemical and physical properties are summarized in the tables below for ease of reference.

Identifier	Value
IUPAC Name	1,3-Dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one
CAS Number	153587-01-0
Molecular Formula	C <sub>15</sub> H <sub>8</sub> F <sub>6</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	362.23 g/mol
SMILES	<chem>O=C1NC2=CC(C(F)(F)F)=CC=C2N1C3=CC(C(F)(F)F)=CC=C3O</chem>
Appearance	White to off-white solid

Table 1: Chemical Identifiers of NS1619.

Property	Value
Purity	≥98% (HPLC)
Solubility	DMSO: ≥31 mg/mL (85.58 mM) Ethanol: Soluble
Storage	Powder: -20°C for 3 years, 4°C for 2 years In solvent: -80°C for 2 years, -20°C for 1 year

Table 2: Physicochemical Properties of NS1619.

## Mechanism of Action and Signaling Pathways

NS1619 functions as a direct activator of BK channels. These channels are crucial regulators of neuronal excitability, vascular tone, and smooth muscle function. The activation of BK channels by NS1619 leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to reach the threshold for firing an action potential, thereby reducing cellular excitability.

Recent studies have elucidated the specific binding site of NS1619 on the BK channel. It binds to a pocket formed by the S6 transmembrane segment and the RCK1 domain, inducing a

conformational change that stabilizes the open state of the channel.[1][2]

The activation of BK channels by NS1619 has been shown to influence several downstream signaling pathways, most notably those involved in apoptosis. In human ovarian cancer cells (A2780), NS1619 treatment leads to an increased expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[3] This is followed by an upregulation of the pro-apoptotic protein Bax, ultimately leading to programmed cell death.[3]

NS1619 signaling cascade leading to apoptosis.

## Experimental Protocols

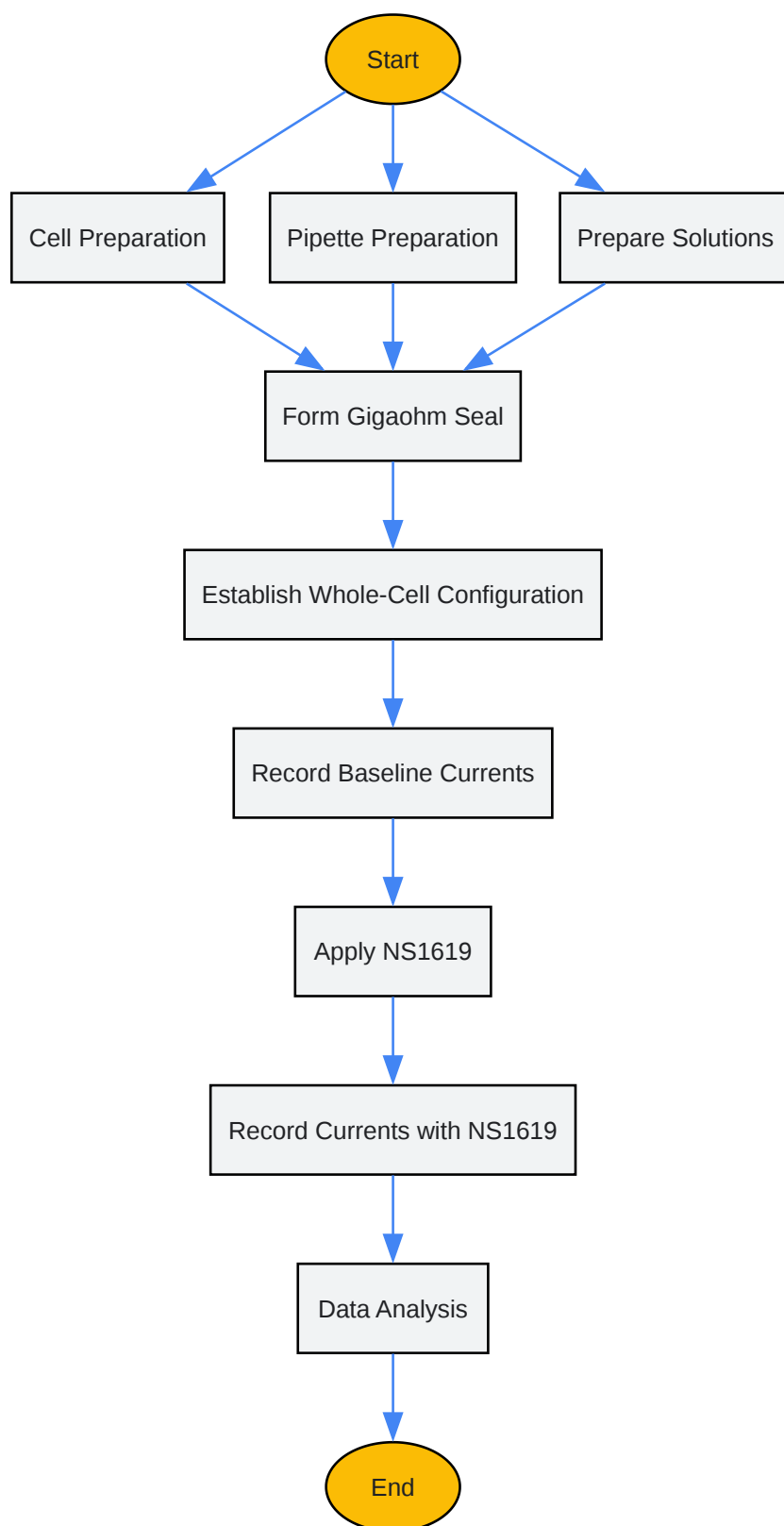
### Electrophysiological Recording of BK Channel Activity (Patch-Clamp)

The effect of NS1619 on BK channel activity is typically assessed using the patch-clamp technique.[4][5][6]

Methodology:

- Cell Preparation: Cells expressing BK channels (e.g., HEK293 cells transfected with the KCNMA1 gene, or primary cells like smooth muscle cells) are cultured on glass coverslips.
- Pipette Preparation: Borosilicate glass capillaries are pulled into micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
- Solutions:
  - Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  - Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl<sub>2</sub>, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH adjusted to 7.2 with KOH).
- Recording:
  - A gigaohm seal is formed between the pipette tip and the cell membrane.

- The membrane patch is then ruptured to achieve the whole-cell configuration.
- Currents are recorded in response to voltage steps (e.g., from a holding potential of -80 mV to depolarizing potentials from -60 mV to +80 mV in 20 mV increments).
- Data Acquisition and Analysis: Currents are amplified, filtered, and digitized. The effect of NS1619 is determined by comparing the current-voltage relationship before and after application of the compound to the bath solution.



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Workflow for patch-clamp electrophysiology.

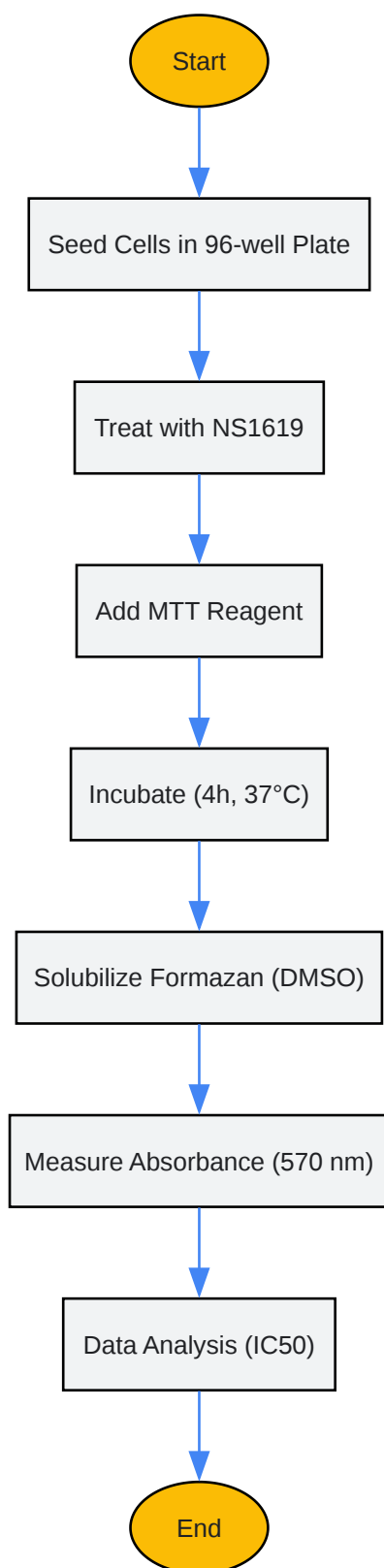
## Cell Viability and Proliferation Assay (MTT Assay)

The effect of NS1619 on cell viability and proliferation can be quantified using the MTT assay.

[\[7\]](#)[\[8\]](#)[\[9\]](#)

Methodology:

- **Cell Seeding:** Cells (e.g., A2780 ovarian cancer cells) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of NS1619 (e.g., 0, 1, 5, 10, 25, 50, 100  $\mu$ M) for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** 20  $\mu$ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150  $\mu$ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The  $IC_{50}$  value is calculated from the dose-response curve.



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Workflow for the MTT cell viability assay.

## Apoptosis Detection (Western Blotting)

The induction of apoptosis by NS1619 can be confirmed by detecting changes in the expression of key apoptosis-related proteins using Western blotting.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Methodology:

- **Cell Lysis:** Cells treated with NS1619 are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the lysates is determined using a BCA or Bradford assay.
- **SDS-PAGE:** Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** The separated proteins are transferred to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
  - The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
  - The membrane is incubated with primary antibodies against p53, p21, Bax, and a loading control (e.g.,  $\beta$ -actin or GAPDH) overnight at 4°C.
  - The membrane is washed and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Densitometry:** The band intensities are quantified using image analysis software and normalized to the loading control.

## Quantitative Data Summary

Parameter	Cell Line	Value	Reference
IC <sub>50</sub> (Cell Proliferation)	A2780 (ovarian cancer)	31.1 µM (48h)	[3]
EC <sub>50</sub> (Mitochondrial Membrane Potential Decrease)	-	3.6 µM	[15]
Relaxant Effect (EC <sub>50</sub> )	Various smooth muscles	10 - 30 µM	[16]

Table 3: Biological Activity of NS1619.

## Conclusion

NS1619 is a valuable pharmacological tool for studying the function of BK channels and a potential lead compound for the development of novel therapeutics targeting conditions associated with cellular hyperexcitability. Its well-defined chemical structure, mechanism of action, and the availability of established experimental protocols make it an ideal candidate for further investigation in both basic research and drug discovery settings. This guide provides a foundational understanding of NS1619 to aid researchers in designing and interpreting experiments aimed at exploring its full therapeutic potential.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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